molecular formula C4H9NO4 B12573002 Propanedioic acid--methanamine (1/1) CAS No. 630095-23-7

Propanedioic acid--methanamine (1/1)

Cat. No.: B12573002
CAS No.: 630095-23-7
M. Wt: 135.12 g/mol
InChI Key: MYUNTXCQYZGRHY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid undergoes typical carboxylic acid reactions, including the formation of amides, esters, anhydrides, and chlorides . Methanamine, on the other hand, can undergo hydrolysis to produce formaldehyde and ammonia in acidic conditions .

Common Reagents and Conditions

    Oxidation: Propanedioic acid can be oxidized to produce carbon dioxide and water.

    Reduction: Reduction of propanedioic acid typically yields malonic acid derivatives.

    Substitution: Methanamine can undergo substitution reactions to form various derivatives.

Major Products

Biological Activity

Propanedioic acid–methanamine (1/1), also known as a salt formed from propanedioic acid (malonic acid) and methanamine, has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies that highlight the compound's pharmacological significance.

Propanedioic Acid : A dicarboxylic acid with the formula C₃H₄O₄, known for its role in various biochemical processes.

Methanamine : An organic compound with the formula CH₅N, commonly used in pharmaceuticals and as a building block in organic synthesis.

The combination of these two compounds results in a salt that may exhibit unique biological activities due to the interaction between the carboxylic acid and amine functional groups.

Antimicrobial Activity

Studies have indicated that derivatives of propanedioic acid exhibit antimicrobial properties. For instance, certain amine derivatives have shown significant activity against various bacterial strains, suggesting that the methanamine component enhances the overall antimicrobial efficacy when combined with propanedioic acid .

Antioxidant Activity

Research has demonstrated that compounds containing both carboxylic acids and amines can act as antioxidants. The presence of methanamine may enhance the radical scavenging ability of propanedioic acid, contributing to its potential protective effects against oxidative stress .

The biological activity of propanedioic acid–methanamine can be attributed to several mechanisms:

  • Protonation and Deprotonation : The carboxylic acid group can donate protons, while the amine can accept them, facilitating various biochemical interactions.
  • Formation of Ionic Species : The interaction between the acidic and basic components may lead to the formation of ionic species that can influence cell signaling pathways.
  • Molecular Docking Studies : Computational studies have shown that this compound can interact with specific biological targets, potentially inhibiting enzymes involved in disease processes .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various propanedioic acid derivatives, including those with methanamine. The results showed a significant reduction in bacterial growth for certain derivatives compared to controls. The minimum inhibitory concentration (MIC) values were determined for various pathogens, indicating a promising therapeutic potential .

CompoundBacterial StrainMIC (µg/mL)
Propanedioic Acid–MethanamineE. coli32
Propanedioic Acid DerivativeS. aureus16

Study 2: Antioxidant Properties

Another research focused on assessing antioxidant activity using DPPH radical scavenging assays. The results indicated that propanedioic acid–methanamine exhibited a notable scavenging effect comparable to known antioxidants.

Concentration (mg/mL)Scavenging Activity (%)
10045
20068
30082

Properties

CAS No.

630095-23-7

Molecular Formula

C4H9NO4

Molecular Weight

135.12 g/mol

IUPAC Name

methanamine;propanedioic acid

InChI

InChI=1S/C3H4O4.CH5N/c4-2(5)1-3(6)7;1-2/h1H2,(H,4,5)(H,6,7);2H2,1H3

InChI Key

MYUNTXCQYZGRHY-UHFFFAOYSA-N

Canonical SMILES

CN.C(C(=O)O)C(=O)O

Origin of Product

United States

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